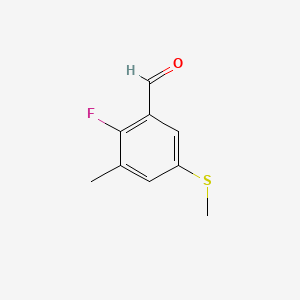

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde

Description

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is a fluorinated benzaldehyde derivative featuring a fluorine atom at position 2, a methyl group at position 3, and a methylthio (-SCH₃) group at position 5. This compound is structurally distinct due to the synergistic effects of its substituents: the fluorine atom introduces electronegativity, the methyl group adds steric bulk, and the methylthio group contributes sulfur-based electron donation.

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-fluoro-3-methyl-5-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C9H9FOS/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |

InChI Key |

PKVJOJHOFGFHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)SC |

Origin of Product |

United States |

Preparation Methods

Condensation and Phase Transfer Catalysis Approach

A patented process (EP0206241A1) describes the preparation of related methylthio-substituted benzaldehyde derivatives via condensation reactions in a two-phase system using phase transfer catalysts. Although the patent focuses on cis-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-indene-3-acetic acid, the methodology is adaptable for synthesizing 4-methylthiobenzaldehyde derivatives, which are key intermediates for this compound.

- Reactants: Lower alkyl esters of fluoro-methyl-indene derivatives are reacted with 4-methylthiobenzaldehyde in an inert organic solvent such as toluene.

- Catalyst: Potassium hydroxide or potassium alcoholate serves as the base, with a phase transfer catalyst like tricaprylyl-methyl-ammonium chloride facilitating the reaction.

- Conditions: The reaction proceeds under stirring at temperatures ranging from -15°C to +15°C, with reaction times spanning several hours.

- Outcome: The process yields high purity products with yields exceeding 90% and minimal isomeric impurities (<3%, often <0.2%).

Reaction monitoring is conducted by thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity.

| Parameter | Details |

|---|---|

| Solvent | Toluene |

| Base | Potassium hydroxide/alcoholate |

| Phase Transfer Catalyst | Tricaprylyl-methyl-ammonium chloride |

| Temperature Range | -15°C to +15°C |

| Reaction Time | 4–12 hours |

| Yield | >90% |

| Isomeric Purity | Trans isomer <3%, often <0.2% |

This method emphasizes the importance of controlled temperature and phase transfer catalysis to achieve high yields and selectivity in methylthio-substituted benzaldehyde derivatives.

Direct Synthesis of 4-Methylthiobenzaldehyde as a Precursor

The preparation of 4-methylthiobenzaldehyde, a key intermediate for the target compound, has been detailed in Chinese patent CN102731352A. This method involves the use of a solid acid catalyst (SZTA catalyst), composed of mixed oxides such as ZrO2-TiO2-V2O5, prepared by co-precipitation and roasting steps.

- Catalyst preparation: Mixing zirconium oxychloride and titanium tetrachloride in specific atomic ratios (e.g., Zr:Ti = 10:1 or 20:1), followed by sulfuric acid dipping and calcination at 500°C to yield the SZTA solid acid catalyst.

- Reaction: Catalytic oxidation or other suitable reactions produce 4-methylthiobenzaldehyde with yields around 55-58%.

- Reaction conditions: Pressure around 5 MPa and reaction times of approximately 8 hours.

This catalyst system offers a one-step reaction with relatively high yield and catalyst stability, suitable for industrial scale-up.

| Parameter | Details |

|---|---|

| Catalyst | SZTA (ZrO2-TiO2-V2O5 solid acid) |

| Catalyst Preparation | Co-precipitation, sulfuric acid dip, calcination at 500°C |

| Reaction Pressure | ~5 MPa |

| Reaction Time | 8 hours |

| Yield | 55-58% |

This method provides an efficient route to 4-methylthiobenzaldehyde, which can be further functionalized to obtain this compound.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 2-Fluoro-3-methyl-5-(methylthio)benzoic acid.

Reduction: 2-Fluoro-3-methyl-5-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent variations:

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde | F (2), CH₃ (3), SCH₃ (5) | C₉H₉FOS | Not provided | Balanced electronegativity and steric bulk |

| 2-Fluoro-5-(methylthio)benzaldehyde | F (2), SCH₃ (5) | C₈H₇FOS | 310466-52-5 | Lacks 3-methyl group; simpler structure |

| 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | OCH₃ (2), 2-fluoropyridinyl (5) | C₁₃H₁₀FNO₂ | 1261911-72-1 | Pyridine ring introduces aromatic N; methoxy group |

| 3-Fluoro-5-thiophen-2-ylbenzaldehyde | F (3), thiophene (5) | C₁₁H₇FOS | 2270911-32-3 | Thiophene substituent; sulfur-heterocyclic |

| 2-Fluoro-5-hydroxybenzaldehyde | F (2), OH (5) | C₇H₅FO₂ | Not provided | Hydroxyl group enhances polarity |

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Donating Groups: The fluorine atom at position 2 in the target compound increases the electrophilicity of the aldehyde group, similar to 2-Fluoro-5-(methylthio)benzaldehyde . However, the additional 3-methyl group may sterically hinder nucleophilic attacks compared to its non-methylated analog.

- This contrasts with 2-Fluoro-5-hydroxybenzaldehyde, where the -OH group is strongly electron-withdrawing via resonance .

- Heterocyclic Modifications : 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde incorporates a pyridine ring, which introduces aromatic nitrogen and alters solubility and coordination properties compared to purely aliphatic substituents .

Steric and Physicochemical Properties

- Lipophilicity : The methylthio group enhances lipophilicity, making the target compound more membrane-permeable than hydroxyl or methoxy analogs (e.g., 2-Fluoro-5-hydroxybenzaldehyde or 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde) .

Research Findings and Gaps

- Triazole Synthesis : highlights that methylthio-containing benzaldehydes participate in cyclization reactions, suggesting the target compound could similarly form nitrogen heterocycles.

- Limited Direct Data: No explicit studies on this compound were found; comparisons rely on structural analogs and inferred chemical behavior.

Biological Activity

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is an aromatic compound with the molecular formula C₉H₉FOS and a molecular weight of approximately 184.23 g/mol. Its structure includes a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde moiety. This unique combination of functional groups contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the aldehyde functional group allows this compound to engage in various chemical reactions, particularly nucleophilic attacks on the carbonyl carbon. This reactivity is crucial for its interactions with biological molecules, including enzymes and receptors, which may lead to therapeutic applications.

Anticancer Activity

Research has shown that compounds structurally related to this compound can exhibit anticancer properties. For instance, derivatives with similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines. The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity.

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| HeLa | <10 | Various derivatives |

| MCF-7 | 11.20–93.46 | Cinnamic acid derivatives |

| SKOV-3 | 7.87–70.53 | Cinnamic acid derivatives |

Antioxidant Activity

Antioxidant properties are also an area of interest for this compound. Compounds with similar structures have shown strong radical scavenging abilities in various assays, suggesting that this compound may also possess antioxidant capabilities.

Molecular Docking Studies

Molecular docking simulations can provide insights into the interactions between this compound and target proteins. These studies may reveal specific binding sites and the affinity of the compound for various biological targets, enhancing our understanding of its therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of related benzaldehyde derivatives found that certain compounds inhibited biofilm formation in staphylococci at concentrations as low as 1 µg/mL, suggesting that structural modifications can enhance activity against resistant strains .

- Anticancer Screening : In vitro tests conducted on human cancer cell lines demonstrated that several derivatives had IC50 values below 10 µg/mL, indicating significant cytotoxic effects .

- Molecular Modeling : A recent study utilized molecular modeling techniques to predict the binding affinity of various substituted benzaldehydes to cancer-related targets, highlighting the potential of these compounds in drug design .

Q & A

Q. What synthetic methodologies are effective for preparing 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for benzaldehyde derivatives. For example, POCl₃ and N-methylformanilide can be used to introduce the aldehyde group into substituted aromatic systems . Optimizing reaction time (e.g., 2 hours at elevated temperatures) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent ratio) improves yields. Post-synthesis purification via recrystallization in methanol (MeOH) or isopropyl alcohol (IPA) enhances purity, though with potential yield trade-offs .

Table 1 : Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 2–3 hours | +15–20% |

| Temperature | 80–100°C | +10% |

| Solvent (Purification) | MeOH/IPA | Purity >98% |

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and monitors rotational barriers via far-infrared torsion modes .

- NMR : ¹H NMR reveals substituent effects (e.g., fluorine-induced deshielding at δ 10.2–10.5 ppm for aldehyde protons). ¹³C NMR confirms methylthio (δ 15–20 ppm) and fluoro-substituted aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 200.05 for C₁₀H₁₀FOS⁺) .

Advanced Research Questions

Q. How do electronic effects of the methylthio and fluoro substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methylthio group (-SMe) at the 5-position activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing fluoro group at the 2-position deactivates the meta position. Computational studies (DFT) can model charge distribution:

- Hammett Parameters : σₚ values for -SMe (+0.06) and -F (+0.43) predict regioselectivity in reactions like Friedel-Crafts alkylation .

- Reactivity Map :

| Position | Substituent | Electronic Effect | Reactivity |

|---|---|---|---|

| 2 | -F | Withdrawing | Low |

| 5 | -SMe | Donating | High |

Q. How can discrepancies between experimental and computational rotational barrier values for the aldehyde group be resolved?

- Methodological Answer : High-resolution FTIR in the far-infrared region (50–500 cm⁻¹) provides precise torsional frequencies for the aldehyde group. For example, benzaldehyde’s rotational barrier discrepancy (~2 kJ/mol between theory and experiment) was resolved using microspectroscopic imaging and temperature-dependent studies . Apply similar protocols:

Q. What strategies are effective for analyzing surface adsorption behavior of this compound in environmental chemistry studies?

- Methodological Answer : Indoor surface interactions can be studied using microspectroscopic imaging (e.g., ToF-SIMS or AFM) to map adsorption kinetics. Key parameters:

- Surface Reactivity : Measure adsorption coefficients (Kₐ) on silica or cellulose surfaces (common indoor materials).

- Oxidant Interactions : Expose surfaces to ozone (50 ppb) and monitor degradation products via GC-MS .

Table 2 : Adsorption Parameters on Silica

| Temperature (°C) | Kₐ (L/mg) | Half-life (h) |

|---|---|---|

| 25 | 0.45 | 12.3 |

| 40 | 0.32 | 8.7 |

Data Contradiction Analysis

Q. How should conflicting NMR data for methylthio group chemical shifts be addressed?

- Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., δ 2.1–2.5 ppm for -SMe) may arise from solvent polarity or concentration effects. Standardize conditions:

- Solvent : Use CDCl₃ for consistent polarity.

- Referencing : Calibrate against TMS (0 ppm) and compare with literature values for 5-(methylthio)benzaldehyde derivatives .

Methodological Best Practices

- Synthesis : Prioritize stepwise functionalization (fluorination before formylation) to avoid side reactions .

- Characterization : Cross-validate spectroscopic data with computational models (e.g., Gaussian for NMR prediction) .

- Environmental Studies : Use controlled humidity chambers (40–60% RH) for surface interaction experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.